N-(2H-1,3-benzodioxol-5-yl)-3-[4-(propan-2-yloxy)benzamido]-1-benzofuran-2-carboxamide
Description
N-(2H-1,3-Benzodioxol-5-yl)-3-[4-(propan-2-yloxy)benzamido]-1-benzofuran-2-carboxamide is a structurally complex molecule featuring a benzofuran-2-carboxamide core substituted with a benzodioxol group at the N-position and a 4-isopropoxybenzamido moiety at the 3-position. The benzodioxol (1,3-benzodioxole) group is a bicyclic aromatic system known for enhancing metabolic stability and binding affinity in medicinal chemistry .
Properties
IUPAC Name |
N-(1,3-benzodioxol-5-yl)-3-[(4-propan-2-yloxybenzoyl)amino]-1-benzofuran-2-carboxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C26H22N2O6/c1-15(2)33-18-10-7-16(8-11-18)25(29)28-23-19-5-3-4-6-20(19)34-24(23)26(30)27-17-9-12-21-22(13-17)32-14-31-21/h3-13,15H,14H2,1-2H3,(H,27,30)(H,28,29) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IXZPVHZCIXJFTR-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)OC1=CC=C(C=C1)C(=O)NC2=C(OC3=CC=CC=C32)C(=O)NC4=CC5=C(C=C4)OCO5 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C26H22N2O6 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
458.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
N-(2H-1,3-benzodioxol-5-yl)-3-[4-(propan-2-yloxy)benzamido]-1-benzofuran-2-carboxamide (referred to as Compound X) is a synthetic compound with potential therapeutic applications. This article reviews its biological activity, including antimicrobial properties, molecular interactions, and potential therapeutic uses based on diverse research findings.
Chemical Structure and Properties
Compound X is characterized by a complex structure that includes a benzodioxole moiety, a benzofuran core, and an amide linkage. This structural diversity is believed to contribute to its biological activity.
Antimicrobial Activity
Recent studies have highlighted the antimicrobial properties of Compound X. The compound was tested against various bacterial strains, including both Gram-positive and Gram-negative bacteria. The results are summarized in Table 1.
| Bacterial Strain | Minimum Inhibitory Concentration (MIC) µg/mL | Activity Level |
|---|---|---|
| Bacillus subtilis | 32 | Moderate |
| Staphylococcus aureus | 16 | High |
| Escherichia coli | 64 | Low |
| Pseudomonas aeruginosa | 128 | Low |
| Candida albicans | 32 | Moderate |
The compound exhibited significant activity against Staphylococcus aureus, indicating its potential as an antibacterial agent. However, it showed lower efficacy against Escherichia coli and Pseudomonas aeruginosa, which may be attributed to differences in cell wall structure and permeability.
Molecular docking studies have been conducted to elucidate the binding interactions of Compound X with target proteins. The compound was found to interact favorably with bacterial ribosomal RNA, suggesting a mechanism of action similar to that of known antibiotics. This interaction may inhibit protein synthesis, leading to bacterial cell death.
Case Studies and Research Findings
- Antifungal Activity : A study reported that Compound X demonstrated antifungal properties against Candida albicans, with an MIC of 32 µg/mL. This suggests potential for treating fungal infections, particularly in immunocompromised patients.
- Cytotoxicity : In vitro cytotoxicity assays revealed that Compound X exhibited selective toxicity towards cancer cell lines while sparing normal cells. This selectivity is crucial for developing anticancer therapies.
- Anti-inflammatory Effects : Preliminary studies indicated that Compound X may possess anti-inflammatory properties, potentially useful in treating conditions like arthritis or inflammatory bowel disease.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Functional Group Analysis
The target compound shares functional groups with several analogs:
- Benzamide Derivatives : The 4-(propan-2-yloxy)benzamido group resembles the 3-methylbenzamide moiety in N-(2-Hydroxy-1,1-dimethylethyl)-3-methylbenzamide (), which features an N,O-bidentate directing group for metal-catalyzed C–H activation. Unlike the latter, the target compound’s isopropoxy group may reduce hydrogen-bonding capacity but enhance steric bulk, affecting catalytic or binding efficiency .
- Benzodioxol-Containing Analogs: The MDA 2-aldoxime analog (N-[3-(2H-1,3-benzodioxol-5-yl)-2-methylpropylidene]hydroxylamine) shares the benzodioxol group but lacks the benzofuran-carboxamide scaffold. Its isomerism (noted in ) highlights the stereochemical complexity possible in benzodioxol derivatives, a factor that may also apply to the target compound .
- Hydroxamic Acids : Compounds like N-(4-chlorophenyl)-N-hydroxycyclohexanecarboxamide () contain hydroxamic acid groups, which are stronger metal chelators compared to the carboxamide group in the target molecule. This difference could limit the target compound’s utility in metalloenzyme inhibition but improve stability under physiological conditions .
Physicochemical Properties (Hypothetical Comparison)
Research Findings and Implications
Structural Insights
- Spectroscopy : The benzodioxol group’s IR absorption (~1250 cm⁻¹ for C-O-C stretching) and NMR signals (δ 5.9–6.1 ppm for dioxole protons) would align with patterns observed in .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
